Differential Lipophilicity (XLogP3) vs. the 4-Chlorobenzyl Sulfonylpiperidine Analog Drives ADME Property Divergence
The target compound exhibits a calculated XLogP3 of 2.1, compared to 2.6 for the direct 4-chlorobenzyl analog (CAS 2034528-98-6), representing a significant Δ logP of –0.5 [REFS-1, REFS-2]. This difference places the target compound in a more favorable lipophilicity range for balancing permeability and solubility according to commonly applied drug-likeness guidelines. The -0.5 logP shift indicates the difluorobenzyl substitution confers meaningfully different partitioning behavior, which directly influences predicted absorption, distribution, and metabolic clearance rates in a manner that cannot be compensated for by simply adjusting an assay concentration of the analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine (CAS 2034528-98-6); XLogP3 = 2.6 |
| Quantified Difference | Δ XLogP3 = -0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A Δ logP of -0.5 is substantial for central nervous system (CNS) drug design and overall bioavailability, making the target compound a distinct chemical entity rather than a substitutable analog for structure-activity relationship (SAR) studies.
- [1] PubChem. (2026). Compound Summary for CID 121018027: 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine. XLogP3 = 2.1. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 121018026: 2-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine. XLogP3 = 2.6. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
